molecular formula C20H23N3O5S B6469472 3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640954-06-7

3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6469472
CAS No.: 2640954-06-7
M. Wt: 417.5 g/mol
InChI Key: BUGUMINSMLYGMX-UHFFFAOYSA-N
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Description

3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the quinoline-8-sulfonyl group. A common synthetic route may involve the following steps:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.

    Introduction of the Quinoline-8-sulfonyl Group: This step involves the sulfonylation of the spirocyclic core using quinoline-8-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline-8-sulfonyl group is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as quinoline-8-sulfonamide.

    Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles.

Uniqueness

3-tert-butyl-8-(quinoline-8-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is unique due to its combination of a spirocyclic core and a quinoline-8-sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-tert-butyl-8-quinolin-8-ylsulfonyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-19(2,3)23-17(24)20(28-18(23)25)9-12-22(13-10-20)29(26,27)15-8-4-6-14-7-5-11-21-16(14)15/h4-8,11H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGUMINSMLYGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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